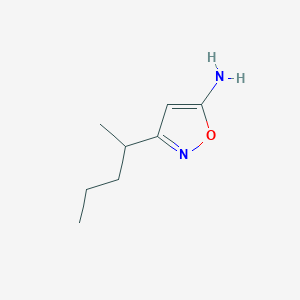

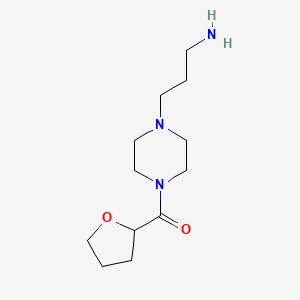

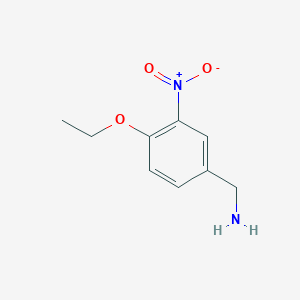

![molecular formula C10H11ClN4 B1461511 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1094260-24-8](/img/structure/B1461511.png)

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine

Übersicht

Beschreibung

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic organic compound . It is used as a pharmaceutical intermediate . It is available for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringClc1ccc2nncn2n1 . The InChI key is OUNXXBYNOUBNPF-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are as follows: it is a solid . The molecular formula isC10H11ClN4 and the molecular weight is 222.67 . The melting point is 203-204 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine derivatives have been synthesized and characterized using various spectroscopic techniques such as NMR, IR, and mass spectral studies. Their structures were confirmed by single crystal X-ray diffraction, showcasing their crystallization in different crystal systems and space groups. Density functional theory (DFT) calculations were conducted to compare theoretical and experimental results, revealing insights into the HOMO-LUMO energy levels, energy gaps, and other quantum chemical parameters (Sallam et al., 2021). Another study focused on the synthesis and structural analysis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidating its crystallization in the monoclinic crystal system and highlighting the significance of intermolecular interactions in its molecular packing (Sallam et al., 2021).

Biological Activities

Various derivatives of this compound have shown considerable biological properties. For instance, some compounds have exhibited potent cytotoxic activities against acute lymphoblastic leukemia (ALL) cell lines and a human breast adenocarcinoma cell line (MCF-7), with certain triazoles displaying significant cytotoxic activity and inducing apoptosis via caspase 3/7 activation (Mamta et al., 2019). Moreover, triazolo-pyridazine derivatives have been evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications, demonstrating significant inhibition potential and antioxidant activity (Bindu et al., 2019).

Antiviral Activity

Some newly synthesized triazolo[4,3‐b]pyridazine derivatives have shown promising antiviral activity against hepatitis-A virus (HAV), with specific compounds significantly reducing virus count, indicating their potential as antiviral agents (Shamroukh & Ali, 2008).

Molecular Aggregation and Lipophilicity

Research on 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine has explored its nucleophilic substitution products, lipophilicity, and molecular aggregation. The study provided insights into the chlorine substitution's impact on lipophilicity and the intermolecular interactions within its crystal structure, contributing to the understanding of its chemical properties and potential applications (Katrusiak & Katrusiak, 2010).

Antimicrobial Activity

The synthesis of new heterocyclic compounds based on 6-Chloropyridazine-3(2H)-thione, including 1,2,4-triazolo[4,3-b]pyridazine-thione derivatives, has been explored. These compounds have been tested for their antimicrobial activity, showing high efficacy against various gram-positive and gram-negative bacteria and fungi, highlighting their potential in antimicrobial applications (El-Salam et al., 2013).

Safety and Hazards

The safety information available indicates that 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine may cause skin sensitization . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Eigenschaften

IUPAC Name |

6-chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c11-8-5-6-9-12-13-10(15(9)14-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTSXPYGTBZXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NN=C3N2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methylcyclohexyl)oxy]-1-(piperazin-1-yl)ethan-1-one](/img/structure/B1461434.png)

amine](/img/structure/B1461435.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-one](/img/structure/B1461438.png)

amine](/img/structure/B1461440.png)

amine](/img/structure/B1461450.png)